1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane
CAS No.: 2549030-05-7
Cat. No.: VC11825950
Molecular Formula: C14H21N3O2S
Molecular Weight: 295.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549030-05-7 |
|---|---|
| Molecular Formula | C14H21N3O2S |
| Molecular Weight | 295.40 g/mol |
| IUPAC Name | 1-cyclopropylsulfonyl-4-(pyridin-3-ylmethyl)-1,4-diazepane |
| Standard InChI | InChI=1S/C14H21N3O2S/c18-20(19,14-4-5-14)17-8-2-7-16(9-10-17)12-13-3-1-6-15-11-13/h1,3,6,11,14H,2,4-5,7-10,12H2 |
| Standard InChI Key | BMGVHOHRAJUYJU-UHFFFAOYSA-N |
| SMILES | C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CN=CC=C3 |
| Canonical SMILES | C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CN=CC=C3 |
Introduction
1-(Cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepane derivatives. This compound features a seven-membered diazepane ring functionalized with a cyclopropanesulfonyl group and a pyridin-3-ylmethyl substituent. Such structural features suggest potential pharmacological applications due to its heterocyclic framework and sulfonamide moiety.
Synthesis
The synthesis of 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane typically involves:
-
Preparation of the Diazepane Ring: Diazepane derivatives are often synthesized via cyclization reactions involving diamines and dihaloalkanes or through reductive amination.
-
Introduction of Substituents:
-
The cyclopropanesulfonyl group can be introduced using reagents such as cyclopropanesulfonyl chloride in the presence of a base.
-
The pyridin-3-ylmethyl group can be added via alkylation reactions using pyridin-3-methanol derivatives.
-
Pharmacological Potential
The structural features of this compound suggest it may interact with biological targets such as enzymes or receptors, particularly those sensitive to sulfonamide or heterocyclic groups.
Table 2: Hypothetical Pharmacological Applications
| Application Area | Rationale |
|---|---|
| Anti-inflammatory Agents | Sulfonamides are known for anti-inflammatory properties. |
| CNS Disorders | Diazepane derivatives are often explored for their neurological effects. |
| Anticancer Activity | Pyridine-containing compounds have shown cytotoxic potential in various studies. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume